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Methyl 4-aminobut-2-enoate;hydrochloride

Cat. No.: B12452793
M. Wt: 151.59 g/mol
InChI Key: ZODXXLMRLJVQOP-UHFFFAOYSA-N
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Description

Overview of α,β-Unsaturated Amino Esters and Their Significance in Chemical Research

Methyl 4-aminobut-2-enoate;hydrochloride is a prime example of an α,β-unsaturated amino ester. This class of compounds is characterized by the presence of a carbon-carbon double bond between the α and β positions relative to a carbonyl group of an ester, along with an amino group. This specific arrangement of functional groups imparts unique reactivity to the molecule.

The conjugated system of the double bond and the ester functionality makes the β-carbon susceptible to nucleophilic attack through a process known as conjugate or Michael addition. Simultaneously, the amino group can act as a nucleophile or be readily modified, and the ester group can undergo various transformations such as hydrolysis, amidation, or reduction. This dual reactivity makes α,β-unsaturated amino esters highly valuable intermediates in organic synthesis, allowing for the construction of diverse molecular architectures. They are key precursors to a variety of nitrogen-containing compounds, including amino acids, alkaloids, and other heterocyclic systems that form the backbone of many pharmaceuticals and biologically active molecules.

Historical Development and Initial Syntheses of Substituted Butenoates and Related Hydrochlorides

The development of synthetic routes to substituted butenoates and their hydrochlorides is rooted in the broader history of olefination and amination reactions. Early methods for the formation of α,β-unsaturated esters often relied on condensation reactions, such as the Knoevenagel and Wittig reactions, which are foundational in carbon-carbon double bond formation.

Specifically for 4-aminobut-2-enoate derivatives, a common and industrially relevant approach involves the conjugate addition of an amine to a suitable butenoate precursor. The synthesis of Methyl 4-aminobut-2-enoate hydrochloride typically starts from methyl acrylate (B77674). evitachem.com In a key step, ammonia (B1221849) is reacted with methyl acrylate in a controlled manner. evitachem.com This reaction proceeds via a Michael-type addition, where the ammonia molecule attacks the β-carbon of the acrylate. evitachem.com Subsequent protonation of the resulting enolate and acidification with hydrochloric acid yields the stable hydrochloride salt of Methyl 4-aminobut-2-enoate. evitachem.com

Historically, achieving stereoselectivity in the synthesis of substituted butenoates presented a significant challenge. The development of stereoselective methods, controlling the geometry of the double bond (E/Z isomerism), has been a major focus of research in this area.

Positioning of this compound within Contemporary Synthetic Organic Chemistry

In contemporary synthetic organic chemistry, this compound is recognized as a valuable and versatile building block. Its significance stems primarily from its role as a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. evitachem.com The unsaturated backbone of this compound fixes the relative positions of the amino and carboxylate groups, which is of great interest in the design of drugs that target GABA receptors. nih.gov

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. evitachem.com Its utility is demonstrated in its application as a precursor for more complex molecules where the α,β-unsaturated amino ester moiety can be further elaborated. For instance, it is a starting material for the synthesis of tritiated (E)- and (Z)-4-aminobut-2-enoic acids, which are crucial tools for studying GABA receptor pharmacology. evitachem.com The synthesis of these labeled compounds often involves a precursor like methyl 4-N-phthalimidobut-2-ynoate, which is subsequently hydrogenated. evitachem.com

The reactivity of the double bond and the amino group allows for a variety of chemical transformations, including:

Oxidation: The double bond can be oxidized to form epoxides or diols, while the amino group can be oxidized to nitro or hydroxylamino functionalities.

Reduction: The ester can be reduced to an alcohol, and the double bond can be hydrogenated to yield the corresponding saturated amino ester.

Substitution: The amino group can undergo nucleophilic substitution reactions.

This versatility makes it an attractive starting material for the construction of diverse molecular scaffolds in drug discovery programs.

Current Research Trajectories and Unaddressed Challenges Pertaining to this compound

Current research involving this compound and related compounds is focused on several key areas. A major trajectory is the development of more efficient and stereoselective synthetic methods. Achieving high E/Z selectivity in the synthesis of substituted butenoates remains a significant challenge, particularly on an industrial scale.

Another area of active investigation is the exploration of its full potential as a building block in the synthesis of novel bioactive molecules. While its role as a GABA analog is established, researchers are exploring its incorporation into more complex scaffolds to target a wider range of biological targets.

Several challenges remain to be addressed:

Stereocontrol: The development of robust and scalable methods for the stereoselective synthesis of specific isomers of 4-aminobut-2-enoate derivatives is a continuing challenge.

Stability: The free base form of Methyl 4-aminobut-2-enoate can be prone to polymerization or other side reactions. The hydrochloride salt provides greater stability, but its reactivity in certain transformations can be affected by the presence of the acid.

Large-Scale Synthesis: The regioselective amination of α,β-unsaturated esters can be challenging to control on a large scale due to competing Michael addition pathways. evitachem.com Optimizing reaction conditions to ensure high yields and purity in an industrial setting is a persistent challenge. evitachem.com

Future research will likely focus on overcoming these challenges through the development of novel catalytic systems, exploring new reaction pathways, and applying this versatile building block to the synthesis of next-generation pharmaceuticals and functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO2 B12452793 Methyl 4-aminobut-2-enoate;hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

methyl 4-aminobut-2-enoate;hydrochloride

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)3-2-4-6;/h2-3H,4,6H2,1H3;1H

InChI Key

ZODXXLMRLJVQOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCN.Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Pathways to Methyl 4 Aminobut 2 Enoate;hydrochloride

Retrosynthetic Strategies for Methyl 4-aminobut-2-enoate;hydrochloride

Retrosynthetic analysis of Methyl 4-aminobut-2-enoate hydrochloride primarily points to a disconnection of the C4-N bond. This leads to the identification of a suitable α,β-unsaturated ester precursor, such as methyl but-2-enoate (methyl crotonate), and an ammonia (B1221849) equivalent. This disconnection is based on the well-established aza-Michael addition reaction, a powerful tool for forming carbon-nitrogen bonds. The forward reaction, the conjugate addition of an amine to an electron-deficient alkene, is a key step in many synthetic routes to β-amino esters.

Another retrosynthetic approach involves the functional group interconversion of a C4-halide. This strategy suggests a precursor like methyl 4-bromobut-2-enoate, where the bromine atom can be displaced by an amino group in the forward synthesis. This pathway offers an alternative to the direct amination of the unsaturated system and can be advantageous in certain contexts, particularly for introducing protected amino functionalities.

Established Synthetic Routes for this compound

The synthesis of Methyl 4-aminobut-2-enoate hydrochloride has been accomplished through several established methods, which can be broadly categorized into direct functionalization and multi-step syntheses.

Direct Functionalization Approaches to the Methyl 4-aminobut-2-enoate Moiety

The most direct and industrially prevalent method for synthesizing Methyl 4-aminobut-2-enoate hydrochloride involves the direct conjugate addition of ammonia to an α,β-unsaturated ester. organic-chemistry.org Typically, methyl acrylate (B77674) is used as the starting material, which upon reaction with ammonia, followed by acidification with hydrochloric acid, yields the target compound. organic-chemistry.org This reaction is a classic example of an aza-Michael addition.

The regioselective amination of α,β-unsaturated esters like methyl acrylate or methyl crotonate can be challenging due to potential side reactions. organic-chemistry.org However, by carefully controlling reaction conditions, high yields and purity can be achieved. organic-chemistry.org

Table 1: Examples of Direct Functionalization Approaches

Starting Material Reagents Solvent Conditions Yield Reference
Methyl acrylate 1. Aqueous Ammonia2. HCl - 50°C, 20 min (in a continuous flow reactor) High throughput organic-chemistry.org

Multi-step Convergent and Linear Syntheses from Readily Available Precursors

Multi-step syntheses provide an alternative and often more controlled approach to Methyl 4-aminobut-2-enoate hydrochloride. These routes often involve the use of protecting groups to avoid unwanted side reactions and allow for the purification of intermediates.

One common strategy involves starting with a precursor that already contains a nitrogen functionality, which is then elaborated to the final product. For instance, the use of N-protected amino aldehydes in a Wittig-type reaction can generate the α,β-unsaturated ester backbone. rsc.org Subsequent deprotection then reveals the primary amine. For example, a Boc-protected amino aldehyde can be reacted with a suitable phosphorane to yield the protected version of Methyl 4-aminobut-2-enoate, which is then deprotected under acidic conditions to give the desired hydrochloride salt. nih.gov

Another multi-step approach utilizes methyl 4-bromobut-2-enoate as a key intermediate. evitachem.comsigmaaldrich.comsigmaaldrich.com The bromo-ester can be synthesized and then subjected to a nucleophilic substitution reaction with an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or directly with a protected amine source. This method allows for a modular synthesis where different nitrogen nucleophiles can be introduced.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Production

The efficiency of the synthesis of Methyl 4-aminobut-2-enoate hydrochloride is highly dependent on the optimization of reaction parameters. In the direct amination approach, factors such as temperature, solvent, and the concentration of reactants play a crucial role. For instance, the industrial synthesis often employs mild heating (40-60°C) in polar aprotic solvents like DMF or methanol (B129727) to achieve high conversion rates. evitachem.com

The development of continuous-flow chemistry has offered significant improvements over traditional batch processes. organic-chemistry.org A patented continuous process using a static mixer and a tubular reactor at 50°C with a residence time of 20 minutes has been shown to dramatically reduce the total synthesis time from 18 hours to under 45 minutes, with a significantly higher space-time yield. organic-chemistry.org Key parameters in this system include precise control over residence time distribution and temperature. organic-chemistry.org

In catalyst-driven reactions, the choice of catalyst and its loading are critical. Screening of different catalysts and solvents is a common practice to identify the optimal conditions for yield and reaction time. researchgate.net For example, in related syntheses, molecular iodine has been shown to be an effective catalyst, with its concentration directly impacting the reaction outcome. researchgate.net

Emerging and Advanced Synthetic Methodologies

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. The synthesis of Methyl 4-aminobut-2-enoate hydrochloride is no exception, with catalytic systems being a major focus of research.

Catalytic Systems in the Synthesis of this compound (e.g., Metal-Catalyzed Reactions)

A variety of catalytic systems have been explored to facilitate the aza-Michael addition, which is central to the synthesis of Methyl 4-aminobut-2-enoate. These catalysts can activate either the amine nucleophile or the α,β-unsaturated ester electrophile, or both.

Lewis acids such as ceric ammonium (B1175870) nitrate (B79036) (CAN) have been shown to efficiently catalyze the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds in water, offering a green and procedurally simple method. organic-chemistry.org Other metal-based catalysts, including copper and palladium complexes, have also been employed for the conjugate addition of nitrogen nucleophiles to enones and related systems. organic-chemistry.org For instance, a copper-catalyzed hydroamination has been developed for the enantioselective synthesis of β-amino acid derivatives.

In addition to metal catalysts, organocatalysts have gained prominence. For example, DBU-based ionic liquids have been used as effective catalysts for the aza-Michael addition of aromatic amines to α,β-unsaturated ketones. researchgate.net These catalysts offer advantages such as mild reaction conditions and potential for recyclability. The development of bifunctional catalysts, which possess both acidic and basic sites, is another promising area of research for promoting Michael additions.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. nih.gov For the synthesis of β-amino-α,β-unsaturated esters like Methyl 4-aminobut-2-enoate, microwave-assisted synthesis has emerged as a prominent green technology. tandfonline.comtandfonline.com

Microwave-assisted organic synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. tandfonline.comrsc.org The rapid and uniform heating provided by microwave irradiation can lead to cleaner reactions with fewer byproducts, simplifying purification processes. tandfonline.com In the context of synthesizing β-amino esters, microwave irradiation can accelerate the Michael addition of amines to α,β-unsaturated esters. rsc.org This method often allows for solvent-free conditions or the use of more environmentally benign solvents, further contributing to the green credentials of the synthesis.

A notable green approach involves the synthesis of β-amino-α,β-unsaturated esters from α-amino esters and 1,3-dicarbonyl compounds using a domestic microwave oven under solvent-free conditions, sometimes with a solid support like Montmorillonite K-10. scielo.br This method highlights the potential for simplified, environmentally friendly procedures. While a specific microwave-assisted synthesis for Methyl 4-aminobut-2-enoate hydrochloride is not extensively detailed in the reviewed literature, the successful application of this technology to structurally similar compounds suggests its high potential for a more sustainable production of this target molecule. tandfonline.comrsc.orgscielo.br

The following table summarizes the key advantages of microwave-assisted synthesis in the context of preparing β-amino-α,β-unsaturated esters:

Benefit of Microwave-Assisted SynthesisDescription
Reduced Reaction Time Reactions can often be completed in minutes compared to hours with conventional heating. tandfonline.com
Increased Yields Higher conversion rates and fewer side reactions lead to improved product yields. tandfonline.com
Energy Efficiency Direct heating of the reaction mixture is more energy-efficient than heating the entire apparatus.
Solvent Reduction Many microwave-assisted reactions can be performed under solvent-free conditions.
Process Simplification Faster reaction times and cleaner product profiles simplify the overall synthetic process. tandfonline.com

Isolation, Purification, and Salt Formation Techniques for this compound

The isolation and purification of Methyl 4-aminobut-2-enoate hydrochloride are critical steps to ensure a high-purity product suitable for its intended applications. Following the primary synthesis, which typically involves the reaction of methyl acrylate with ammonia, the resulting crude product requires purification to remove unreacted starting materials, byproducts, and any residual solvent. evitachem.com

A common purification technique for amino acid esters and their salts is recrystallization. The choice of solvent system is crucial for effective purification. For the hydrochloride salt, a mixture of a polar solvent like ethanol (B145695) and a less polar co-solvent such as ethyl acetate (B1210297) can be effective. evitachem.com The crude product is dissolved in a minimal amount of the hot polar solvent, and the less polar solvent is added until turbidity is observed. Upon cooling, the purified hydrochloride salt crystallizes out of the solution.

Key advances in purification include anti-solvent crystallization techniques. For instance, the use of tert-butyl methyl ether as an anti-solvent can enhance crystal habit and reduce the inclusion of impurities. evitachem.com

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the purified free amino ester with hydrochloric acid. evitachem.com The reaction is often carried out in a suitable organic solvent, leading to the precipitation of the hydrochloride salt. evitachem.com One method involves dissolving the amino ester in a solvent like diethyl ether and bubbling gaseous hydrogen chloride through the solution. This results in the immediate precipitation of the hydrochloride salt, which can then be collected by filtration.

The following table outlines two methods for the formation of the hydrochloride salt, highlighting the impact of different conditions on purity and yield. evitachem.com

MethodAcid EquivalentsTemperature (°C)Solvent SystemPurity (%)Yield (%)
Direct Precipitation1.125Ethanol/EtOAc97.278
Gradient Addition1.5-15CH₂Cl₂/MTBE99.592

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Spectroscopic data, such as ¹H NMR, ¹³C NMR, and FTIR, are essential for confirming the structure and purity of the synthesized Methyl 4-aminobut-2-enoate hydrochloride.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Aminobut 2 Enoate;hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of the three-dimensional structure of organic molecules in solution. Through the analysis of various NMR experiments, one can determine the connectivity of atoms, their spatial proximity, and the stereochemistry of the molecule. For Methyl 4-aminobut-2-enoate hydrochloride, which possesses a stereocenter at the double bond, NMR is particularly crucial for confirming the E or Z configuration.

Proton (¹H) NMR Spectroscopic Analysis and Chemical Shift Assignments

While specific experimental data for the ¹H NMR spectrum of Methyl 4-aminobut-2-enoate hydrochloride is not publicly available in the searched literature, a theoretical analysis based on its structure allows for the prediction of expected signals. The protonated amino group (-NH3+) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 7.5-9.0 ppm, with its exact position and broadness influenced by the solvent and concentration. The vinyl protons on the carbon-carbon double bond are expected to be in the range of 5.5-7.5 ppm. The proton on the carbon adjacent to the ester group (C2) would likely resonate further downfield than the proton on the carbon adjacent to the aminomethyl group (C3) due to the electron-withdrawing effect of the carbonyl. The coupling constant (J-coupling) between these two vinyl protons would be indicative of the double bond geometry; a larger coupling constant (typically 12-18 Hz) would confirm the trans or E-configuration, which is noted to be the common isomer. The methylene (B1212753) protons (-CH2-) adjacent to the ammonium (B1175870) group are expected to resonate around 3.5-4.0 ppm, likely appearing as a doublet due to coupling with the adjacent vinyl proton. The methyl protons of the ester group (-OCH3) would be the most upfield, appearing as a sharp singlet around 3.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Methyl 4-aminobut-2-enoate hydrochloride

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)
-NH3+7.5 - 9.0broad singlet-
H-26.8 - 7.2doublet of tripletsJH2-H3 = 12-18
H-35.8 - 6.2doublet of tripletsJH3-H2 = 12-18, JH3-H4 = ~5
H-4 (-CH2-)3.5 - 4.0doubletJH4-H3 = ~5
-OCH3~3.7singlet-

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Multiplicity Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Methyl 4-aminobut-2-enoate hydrochloride, five distinct carbon signals are expected. The carbonyl carbon of the ester group would be the most downfield signal, typically in the range of 165-175 ppm. The two sp² hybridized carbons of the double bond would resonate in the vinylic region, approximately between 120 and 140 ppm. The carbon atom bearing the ester group (C2) would likely be more downfield than the carbon adjacent to the aminomethyl group (C3). The sp³ hybridized carbon of the methylene group (-CH2-) would be expected around 40-50 ppm, and the methyl carbon of the ester group would be the most upfield signal, typically around 50-55 ppm. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be instrumental in distinguishing between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for Methyl 4-aminobut-2-enoate hydrochloride

CarbonPredicted Chemical Shift (ppm)
C=O165 - 175
C-2130 - 140
C-3120 - 130
C-440 - 50
-OCH350 - 55

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the vinyl protons (H-2 and H-3) and between the vinyl proton H-3 and the methylene protons at C-4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., H-2 to C-2, H-3 to C-3, H-4 to C-4, and the methyl protons to the methoxy (B1213986) carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Important correlations would include the one between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), and between the vinyl proton H-2 and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining stereochemistry by identifying protons that are close in space. For Methyl 4-aminobut-2-enoate hydrochloride, a NOESY experiment could confirm the E-configuration of the double bond by showing a spatial correlation between protons on opposite sides of the double bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. The IR and Raman spectra are complementary, and together they offer a detailed "fingerprint" of the compound.

The Infrared (IR) spectrum of Methyl 4-aminobut-2-enoate hydrochloride would be expected to show characteristic absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). The C=O stretching vibration of the ester group would give rise to a strong, sharp peak around 1720-1740 cm⁻¹. The C=C stretching of the alkene would appear around 1640-1680 cm⁻¹. The C-O stretching of the ester would be visible in the 1100-1300 cm⁻¹ region. A key feature for confirming the E (trans) configuration of the double bond would be the presence of a strong out-of-plane C-H bending vibration around 960-980 cm⁻¹.

The Raman spectrum , while not as commonly reported in standard characterization, would provide complementary information. The C=C double bond, being a relatively non-polar bond, would be expected to show a strong Raman signal.

Table 3: Predicted IR Absorption Bands for Methyl 4-aminobut-2-enoate hydrochloride

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (-NH₃⁺)2500 - 3300Strong, Broad
C=O stretch (ester)1720 - 1740Strong, Sharp
C=C stretch (alkene)1640 - 1680Medium
C-H bend (trans C=C)960 - 980Strong
C-O stretch (ester)1100 - 1300Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the mass of the molecular ion, which allows for the confirmation of the elemental composition. For Methyl 4-aminobut-2-enoate hydrochloride (C₅H₁₀ClNO₂), the mass of the cationic species (the free amine, C₅H₉NO₂) would be observed. The expected exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) would provide strong evidence for the proposed molecular formula. The molecular weight of the parent compound is 151.59 g/mol .

The fragmentation pattern in the mass spectrum would provide further structural insights. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, a characteristic fragmentation would be the loss of the methyl group from the ester, followed by the loss of carbon monoxide. Cleavage at the C3-C4 bond could also occur, leading to fragments corresponding to the aminomethyl cation and the acrylate (B77674) portion of the molecule.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While "Methyl 4-aminobut-2-enoate;hydrochloride" is known to be a crystalline solid, a specific crystal structure determination for this salt has not been reported in the surveyed literature. However, the crystal structure of a related isomer, "Methyl 3-aminobut-2-enoate," provides valuable insights into the potential solid-state conformation. nih.govnih.gov

The study of "Methyl 3-aminobut-2-enoate" revealed a nearly planar molecular structure, with an intramolecular N—H⋯O hydrogen bond forming an S(6) ring. nih.govnih.gov In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, creating chains. nih.govnih.gov

The table below summarizes the crystallographic data for the related compound, "Methyl 3-aminobut-2-enoate". nih.gov

Parameter Value
Chemical FormulaC₅H₉NO₂
Molecular Weight115.13
Crystal SystemMonoclinic
Space GroupNot specified
a (Å)8.3020 (12)
b (Å)9.7232 (14)
c (Å)7.665 (1)
β (°)97.855 (13)
Volume (ų)612.93 (15)
Z4

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Stereoisomeric Analysis (if applicable)

Chiroptical spectroscopic methods, such as circular dichroism (CD), are employed to study stereoisomers, specifically enantiomers, which are non-superimposable mirror images. These techniques rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

In the case of "this compound," the molecule itself is achiral as it does not possess a stereocenter (a carbon atom bonded to four different groups). Therefore, it will not exhibit optical activity and is not a suitable candidate for analysis by circular dichroism.

It is important to note that the "E" and "Z" isomers of "Methyl 4-aminobut-2-enoate" exist due to the restricted rotation around the carbon-carbon double bond. These isomers are diastereomers, not enantiomers. While they have different physical and spectroscopic properties, they are both achiral and would not be distinguishable by standard circular dichroism unless they were part of a larger chiral system or formed chiral aggregates. The commonly available form of this compound is the (E)-isomer. sigmaaldrich.comsigmaaldrich.com

Therefore, the application of chiroptical spectroscopic methods is not relevant for the stereoisomeric analysis of "this compound" in its typical form.

Computational and Theoretical Investigations of Methyl 4 Aminobut 2 Enoate;hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. For Methyl 4-aminobut-2-enoate;hydrochloride, these calculations offer insights into its electronic landscape and conformational preferences.

The electronic structure of this compound is characterized by the interplay of its functional groups: the protonated amine (-NH3+), the ester (-COOCH3), and the carbon-carbon double bond (C=C). The presence of the α,β-unsaturated carbonyl system leads to electron delocalization across the O=C-C=C backbone. This conjugation influences the bond lengths, with the C-C single bond within the conjugated system exhibiting partial double bond character and the C=C and C=O bonds showing slight elongation compared to their non-conjugated counterparts.

The protonated amino group significantly impacts the electronic properties by introducing a positive charge, which is delocalized to some extent through inductive effects. A Natural Bond Orbital (NBO) analysis typically reveals the charge distribution, highlighting the electrophilic nature of the carbonyl carbon and the β-carbon in the conjugated system. The chloride ion (Cl-) exists as a counter-ion to the protonated amine.

Table 1: Hypothetical Mulliken Atomic Charges for the Heavy Atoms in Methyl 4-aminobut-2-enoate Cation (Calculated at the B3LYP/6-31G level)* (Note: These values are illustrative and represent typical charge distributions for this class of molecule.)

AtomCharge (e)
O1 (carbonyl)-0.65
C2 (carbonyl)+0.80
C3-0.25
C4+0.15
C5-0.10
O6 (ester)-0.55
C7 (methyl)+0.20
N-0.90

This interactive table is based on representative data for similar compounds.

The conformational flexibility of this compound arises from rotation around several single bonds. The most significant of these are the C4-C5 and C2-O6 bonds. The planarity of the α,β-unsaturated ester moiety is generally favored due to conjugation. Theoretical studies on similar α,β-unsaturated esters have shown that the s-trans and s-cis conformations around the C-C single bond of the conjugated system are the most stable. acs.org The potential energy surface can be scanned by systematically rotating the dihedral angles to identify low-energy conformers.

The relative energies of these conformers are influenced by a balance of steric hindrance and electronic effects. libretexts.org For instance, the rotation of the aminomethyl group (-CH2NH3+) can lead to different staggered and eclipsed conformations relative to the rest of the molecule. Energetic profiling helps in identifying the global minimum energy structure and the energy barriers for conformational interconversion. libretexts.org

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and NMR chemical shifts. Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, corresponding to UV-Vis absorption spectra.

The calculated vibrational frequencies for the key functional groups, such as the C=O stretch, C=C stretch, and N-H bends, can be compared with experimental IR spectra to validate the computational model. Similarly, calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can be correlated with experimental data to confirm the predicted lowest energy conformation in solution. Discrepancies between calculated and experimental data can often be attributed to solvent effects, which are not fully captured in gas-phase calculations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of this compound in a condensed phase, offering insights that are complementary to the static picture provided by quantum chemical calculations. mdpi.comnih.gov

In a polar solvent like water, the charged -NH3+ group and the polar ester group of this compound will be extensively solvated. acs.orgnih.gov MD simulations can model the explicit interactions between the solute and solvent molecules. The radial distribution function (RDF) between the solute's functional groups and solvent atoms can reveal the structure of the solvation shells.

For instance, the hydrogen atoms of the -NH3+ group will form strong hydrogen bonds with the oxygen atoms of water molecules. The carbonyl oxygen will also act as a hydrogen bond acceptor. researchgate.net The chloride ion will be surrounded by a hydration shell of water molecules. In less polar solvents, the extent of solvation and the nature of intermolecular interactions would be significantly different, with a greater tendency for ion pairing between the protonated amine and the chloride ion. rsc.org

Table 2: Illustrative Intermolecular Interaction Energies of Methyl 4-aminobut-2-enoate Cation with Water (Note: These values are for illustrative purposes and represent typical interaction energies.)

Interacting GroupAverage Interaction Energy (kcal/mol)
-NH3+ ... H2O-15 to -25
C=O ... H2O-3 to -5
Cl- ... H2O-10 to -15

This interactive table is based on representative data for similar solvated ions.

MD simulations allow for the observation of the dynamic behavior of the molecule over time. This includes bond vibrations, angle bending, and, most importantly, dihedral angle transitions that lead to conformational changes. By analyzing the trajectory from an MD simulation, one can determine the probability of finding the molecule in different conformational states and the rate of transitions between them.

The flexibility of the molecule, particularly the rotation around the C-C and C-N bonds, can be quantified by calculating the root-mean-square fluctuation (RMSF) of atomic positions. These simulations can reveal how the solvent environment influences the conformational preferences and dynamics of this compound. For example, the presence of explicit solvent molecules can stabilize certain conformations through specific hydrogen bonding interactions that are not fully accounted for in implicit solvent models used in some quantum chemical calculations. acs.orgacs.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

The elucidation of reaction mechanisms is a cornerstone of computational chemistry, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational transition state analysis can be particularly revealing, especially for understanding its synthesis and subsequent reactions.

One of the key synthetic routes to β-amino esters is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. auburn.edu In the case of Methyl 4-aminobut-2-enoate, this would involve the reaction of ammonia (B1221849) with a suitable precursor. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this reaction. ekb.egcu.edu.eg

The process involves mapping the potential energy surface of the reaction. The reactants (e.g., ammonia and an acrylate (B77674) derivative) and the product (Methyl 4-aminobut-2-enoate) represent energy minima on this surface. The transition state is a first-order saddle point connecting the reactants and products, representing the highest energy barrier that must be overcome for the reaction to proceed. unacademy.comwikipedia.org

Key aspects of the computational analysis would include:

Locating the Transition State: Specialized algorithms are used to locate the geometry of the transition state. This is a critical step, as the structure of the transition state reveals the nature of bond-forming and bond-breaking processes.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡). acs.org A lower activation energy implies a faster reaction rate. This allows for the comparison of different potential reaction pathways. For instance, the direct addition of ammonia versus a catalyzed reaction could be compared.

Vibrational Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency. This frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.

Hypothetical Transition State Data for the aza-Michael Addition to form Methyl 4-aminobut-2-enoate:

The following table presents hypothetical data that could be generated from a DFT study on the aza-Michael addition reaction to form Methyl 4-aminobut-2-enoate. This data is illustrative of the types of results obtained from such computational analyses.

ParameterHypothetical ValueSignificance
Activation Energy (ΔG‡)15.9 kcal/molRepresents the energy barrier for the reaction. A value in this range suggests a reaction that can proceed under moderate conditions. acs.org
Imaginary Frequency-250 cm⁻¹Confirms the structure as a true transition state. The negative sign indicates an unstable mode that corresponds to the reaction coordinate.
Key Bond Distances in TSCβ-N: 2.1 Å, N-H: 1.5 ÅThe elongated C-N bond and the partially formed N-H bond (if a proton transfer is involved) are characteristic of the transition state for a nucleophilic addition.
Charge Distribution in TSPartial negative charge on the carbonyl oxygen, partial positive charge on the nitrogenShows the polarization of electron density during the reaction, which can be crucial for understanding solvent effects and the role of catalysts.

This table is for illustrative purposes and does not represent experimentally verified data.

By analyzing these parameters, chemists can gain a deep understanding of the reaction mechanism, predict the feasibility of a reaction, and even devise strategies to improve reaction outcomes, for example, by designing catalysts that lower the activation energy. acs.org

Computational Design and Prediction of Novel this compound Derivatives

Computational methods are increasingly integral to the design of new molecules with desired properties, a field often referred to as in silico drug design when applied to pharmaceuticals. nih.govnih.gov For this compound, computational design can be used to predict novel derivatives with potentially enhanced biological activity or improved physicochemical properties.

The general workflow for the computational design of novel derivatives involves several key steps:

Target Identification and Binding Site Analysis: If the goal is to design a derivative with a specific biological activity, the first step is to identify the biological target (e.g., an enzyme or receptor). The three-dimensional structure of this target is then analyzed to identify potential binding pockets. acs.org

Scaffold Hopping and Derivative Generation: Starting with the core structure of Methyl 4-aminobut-2-enoate, new derivatives can be generated in silico by adding or modifying functional groups. This can be done systematically or through automated algorithms that explore a vast chemical space. mdpi.com

Molecular Docking: The designed derivatives are then "docked" into the binding site of the target protein. nih.gov Docking algorithms predict the preferred binding orientation of the ligand and estimate the binding affinity, often expressed as a docking score or binding energy. Lower binding energies generally suggest a more stable protein-ligand complex.

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. mdpi.com This helps in prioritizing compounds that are more likely to have favorable pharmacokinetic and safety profiles.

Illustrative Data for a Hypothetical Derivative Design Study:

This table illustrates the type of data that would be generated in a computational study aimed at designing novel derivatives of this compound targeting a hypothetical enzyme.

Derivative IDModificationPredicted Binding Affinity (kcal/mol)Predicted Druglikeness Score
M4A-Parent(Methyl 4-aminobut-2-enoate)-5.50.85
M4A-D1Addition of a phenyl group to the amine-7.20.78
M4A-D2Replacement of the methyl ester with an ethyl ester-5.60.83
M4A-D3Introduction of a hydroxyl group on the butene chain-6.80.91

This table is for illustrative purposes and does not represent experimentally verified data.

Based on such a screening, derivative M4A-D1 might be prioritized for its high predicted binding affinity, while M4A-D3 could be of interest due to its favorable druglikeness score and good predicted affinity. nih.gov These in silico hits would then be candidates for chemical synthesis and experimental validation. mdpi.com This integrated approach of computational design and experimental testing can significantly accelerate the discovery of new and effective molecules. mdpi.com

Chemical Reactivity and Mechanistic Studies of Methyl 4 Aminobut 2 Enoate;hydrochloride

Reactions Involving the Amine Functional Group (–NH2)

The primary amine group is a key site for a variety of chemical modifications, allowing for the introduction of diverse functionalities.

The primary amine of Methyl 4-aminobut-2-enoate is susceptible to nucleophilic substitution reactions with acylating and sulfonylating agents. evitachem.com These reactions typically proceed after the deprotonation of the ammonium (B1175870) salt to the free amine, which then acts as the nucleophile.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields the corresponding N-acyl derivatives. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Sulfonylation: Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction leads to the formation of sulfonamides. The choice of base and reaction conditions is crucial to avoid side reactions.

Reagent TypeGeneral StructureProduct
Acyl ChlorideR-COClN-Acyl amide
Acid Anhydride (B1165640)(R-CO)₂ON-Acyl amide
Sulfonyl ChlorideR-SO₂ClN-Sulfonamide

Alkylation: Direct alkylation of the amine group with alkyl halides is a possible pathway to introduce alkyl substituents. evitachem.com However, this method is often challenging to control and can lead to overalkylation, resulting in mixtures of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide.

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org This method avoids the issue of overalkylation common in direct alkylation. masterorganicchemistry.com

The reaction is typically performed under neutral or weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.comharvard.edu

General Steps in Reductive Amination:

Imine Formation: The amine nitrogen attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.

Dehydration: The hemiaminal loses a molecule of water to form an imine (or iminium ion).

Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond to a C-N single bond.

Carbonyl CompoundReducing AgentProduct Type
Aldehyde (R'-CHO)NaBH₃CN, NaBH(OAc)₃Secondary Amine
Ketone (R'-CO-R'')NaBH₃CN, NaBH(OAc)₃Secondary Amine

The primary amine of Methyl 4-aminobut-2-enoate can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.org This reaction is typically reversible and acid-catalyzed. The formation of the imine is a key step in reductive amination pathways. masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by dehydration. In some cases, these imine intermediates can be isolated, or they can be used in situ for subsequent reactions. For instance, condensation with various aldehydes and ketones can lead to the synthesis of diverse heterocyclic structures like tetrahydroquinazolines after further reaction steps. researchgate.net

Reactions Involving the Ester Functional Group (–COOCH3)

The methyl ester group is another reactive site in the molecule, enabling transformations such as hydrolysis and transesterification.

Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base. wikipedia.org The ester group of Methyl 4-aminobut-2-enoate can be hydrolyzed to yield 4-aminobut-2-enoic acid and methanol (B129727). evitachem.com

Acid-Catalyzed Hydrolysis: This is a reversible process that follows a multi-step mechanism. libretexts.org The reaction is typically driven to completion by using a large excess of water. wikipedia.orglibretexts.org

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic. libretexts.orgyoutube.com

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a better leaving group (methanol). youtube.com

Elimination: The tetrahedral intermediate collapses, expelling a molecule of methanol and forming the protonated carboxylic acid. youtube.com

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid and regenerate the acid catalyst. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group, forming a carboxylic acid. masterorganicchemistry.com

Deprotonation: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and methanol. An acidic workup is required to protonate the carboxylate and obtain the final carboxylic acid. masterorganicchemistry.com

Studies on the hydrolysis of other α-amino acid esters have shown that the reaction rates can be significantly influenced by factors such as pH, temperature, and the presence of metal catalysts. scispace.comresearchgate.netnih.gov For example, palladium(II) complexes have been shown to catalyze the hydrolysis of glycine (B1666218) methyl ester. scispace.com

Hydrolysis TypeCatalyst/ReagentKey Features
Acid-CatalyzedH₃O⁺ (catalytic)Reversible, equilibrium process
Base-CatalyzedOH⁻ (stoichiometric)Irreversible, proceeds to completion

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. libretexts.org For Methyl 4-aminobut-2-enoate, this would involve reacting it with a different alcohol (R'-OH) to form a new ester (Methyl 4-aminobut-2-enoate) and methanol. This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. libretexts.org The reaction is an equilibrium process, and a large excess of the new alcohol is typically used to drive the reaction towards the desired product. libretexts.org

Base-Catalyzed Transesterification: This reaction is initiated by an alkoxide ion (R'O⁻) from the new alcohol, which acts as the nucleophile. masterorganicchemistry.com The mechanism is similar to base-catalyzed hydrolysis. The reaction is also an equilibrium process, and the position of the equilibrium is influenced by the relative stability of the starting materials and products. masterorganicchemistry.com The kinetics of transesterification are generally slow and often require a catalyst. nih.gov Various catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been developed to promote this transformation. nih.govorganic-chemistry.org

Reduction to Alcohols and Aldehydes

The reduction of the ester functionality in Methyl 4-aminobut-2-enoate hydrochloride can lead to the formation of either the corresponding primary alcohol, 4-amino-2-buten-1-ol, or the aldehyde, 4-amino-2-butenal. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Strong, nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters completely to primary alcohols. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. This is followed by the elimination of the methoxy group and a subsequent reduction of the intermediate aldehyde to the alcohol. youtube.com Given the potent nature of LiAlH₄, it is expected to reduce the ester in Methyl 4-aminobut-2-enoate hydrochloride to 4-amino-2-buten-1-ol. It is important to note that LiAlH₄ can also reduce other functional groups, and its reactivity with the hydrochloride salt would need to be considered, as the acidic proton of the ammonium salt would react with the hydride reagent first. orgsyn.org

For the selective partial reduction of the ester to an aldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. masterorganicchemistry.com The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for hydride attack. This forms a stable tetrahedral intermediate that, upon aqueous workup, hydrolyzes to the desired aldehyde. youtube.com A continuous flow system for DIBAL-H reductions has been shown to provide excellent control and selectivity for aldehyde synthesis from esters, often with very short reaction times. nih.gov

ProductReagentKey ConditionsExpected Outcome
4-amino-2-buten-1-olLithium aluminum hydride (LiAlH₄)Ethereal solvent (e.g., THF)Complete reduction of the ester to the primary alcohol.
4-amino-2-butenalDiisobutylaluminum hydride (DIBAL-H)Low temperature (e.g., -78 °C) in a non-polar solvent (e.g., toluene (B28343) or hexane)Selective partial reduction of the ester to the aldehyde.

Reactions Involving the Alkene Functional Group (–CH=CH–)

The carbon-carbon double bond in Methyl 4-aminobut-2-enoate hydrochloride is activated by the electron-withdrawing methyl ester group, making it susceptible to a variety of addition reactions.

Hydrogenation and Reductive Transformations

Catalytic hydrogenation of the alkene in α,β-unsaturated esters is a common transformation to yield the corresponding saturated ester. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction, especially in a molecule with multiple reducible functional groups. For Methyl 4-aminobut-2-enoate, catalytic hydrogenation would be expected to produce Methyl 4-aminobutanoate.

Electrophilic and Nucleophilic Additions

The conjugated system in Methyl 4-aminobut-2-enoate makes the β-carbon electrophilic, rendering it susceptible to nucleophilic attack in a conjugate or Michael-type addition. oup.comevitachem.comorganic-chemistry.orgmasterorganicchemistry.com A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can participate in this reaction. masterorganicchemistry.com For instance, the reaction with primary or secondary amines would lead to the formation of β-amino acid derivatives. evitachem.com Organocuprates, also known as Gilman reagents, are particularly effective for the 1,4-addition of alkyl or aryl groups to α,β-unsaturated carbonyl compounds, offering a method to form a new carbon-carbon bond at the β-position. youtube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com

While the double bond is electron-deficient, electrophilic addition is less common for α,β-unsaturated esters compared to simple alkenes. However, under specific conditions, reactions with electrophiles can occur.

Reaction TypeReagent/NucleophileExpected Product
Catalytic HydrogenationH₂, Pd/CMethyl 4-aminobutanoate
Michael AdditionPrimary/Secondary Amineβ-amino acid derivative
Michael AdditionThiolβ-thioether derivative
Conjugate AdditionOrganocuprate (R₂CuLi)Methyl 4-amino-3-alkyl/aryl-butanoate

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the alkene in Methyl 4-aminobut-2-enoate makes it a good dienophile for Diels-Alder reactions. researchgate.netresearchgate.netorganic-chemistry.orgtotal-synthesis.commasterorganicchemistry.comyoutube.comyoutube.com In this [4+2] cycloaddition reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. The presence of the electron-withdrawing ester group accelerates the reaction. masterorganicchemistry.com The stereochemistry of the substituents on the dienophile is retained in the product. For example, the reaction of (E)-Methyl 4-aminobut-2-enoate with a diene like cyclopentadiene (B3395910) would be expected to yield a bicyclic adduct. The endo product is often favored due to secondary orbital interactions. youtube.com

Polymerization and Oligomerization Studies (if applicable)

Monomers containing both amino and acrylate (B77674) functionalities are known to undergo polymerization. beilstein-journals.orgdtic.mil The amino group can potentially react with the acrylate double bond in a Michael addition, which can lead to cross-linking or other side reactions. beilstein-journals.org To control the polymerization of such monomers, the amine functionality is often protected. N-acryl amino acid monomers, where the amino group is part of the acryl backbone, have been synthesized and polymerized to form poly(N-acryl amino acids). nih.gov These polymerizations are often carried out using radical initiators. Given its structure, Methyl 4-aminobut-2-enoate could potentially undergo polymerization, although the specific conditions and the nature of the resulting polymer would require experimental investigation. The hydrochloride salt form would likely inhibit free radical polymerization due to the protonated amine.

Interplay and Chemoselectivity of Functional Groups in Complex Transformations

The presence of three distinct functional groups in Methyl 4-aminobut-2-enoate hydrochloride introduces the challenge and opportunity of chemoselectivity in its reactions. The reactivity of one functional group can be influenced by the others, and selective transformations can be achieved by a careful choice of reagents and reaction conditions.

For example, in reduction reactions, a strong reducing agent like LiAlH₄ would likely reduce the ester and also react with the acidic proton of the ammonium hydrochloride. wikipedia.orgorgsyn.org To achieve selective reduction of the ester, the amine could be protected first, for instance, as a carbamate (B1207046). Alternatively, a milder reducing agent that is selective for the ester over the alkene, or vice versa, could be employed. DIBAL-H, at low temperatures, is known for its ability to selectively reduce esters to aldehydes in the presence of other functional groups. wikipedia.orgmasterorganicchemistry.com

In nucleophilic additions to the alkene, the free amine could potentially act as an intramolecular nucleophile, leading to cyclization reactions under certain conditions. The hydrochloride salt form, however, deactivates the amine as a nucleophile. This protection allows for selective reactions at the alkene or ester functionalities.

The interplay of the functional groups is also evident in domino reactions. For instance, a reaction could be initiated at one site, which then triggers a subsequent reaction at another site within the same molecule. An example is the catalytic decomposition of diazomalonates in the presence of α,β-unsaturated δ-amino esters, which proceeds via N-ylide formation followed by intramolecular Michael addition to form pyrrolidines. nih.gov While not directly involving the title compound, this illustrates the potential for complex, chemoselective transformations in similar systems.

The ability to selectively manipulate one functional group in the presence of others is a cornerstone of modern organic synthesis, and Methyl 4-aminobut-2-enoate hydrochloride serves as an excellent substrate for exploring such selective transformations.

Stereoselective and Asymmetric Transformations of Methyl 4-aminobut-2-enoate;hydrochloride

The structure of Methyl 4-aminobut-2-enoate, featuring an α,β-unsaturated ester, makes it a prime candidate for various stereoselective and asymmetric reactions. The primary focus in this area is on the conjugate addition to the carbon-carbon double bond, which can lead to the formation of new stereocenters at the α and β positions. The development of chiral catalysts has been pivotal in controlling the stereochemical outcome of these reactions, aiming for high diastereoselectivity and enantioselectivity.

Key Reaction Methodologies:

Asymmetric Conjugate Addition (Michael Addition): This is one of the most powerful C-C bond-forming reactions in organic synthesis. For a substrate like Methyl 4-aminobut-2-enoate, a nucleophile would add to the β-carbon. When a chiral catalyst is employed, this addition can proceed enantioselectively, yielding a product with a specific three-dimensional arrangement.

Use of Chiral Auxiliaries: An alternative strategy involves the temporary attachment of a chiral auxiliary to the substrate. This auxiliary directs the stereochemical course of a subsequent reaction before being cleaved, yielding the desired enantiomerically enriched product.

Organocatalysis: In recent years, small organic molecules have emerged as powerful catalysts for asymmetric reactions. Chiral amines, such as proline and its derivatives, can activate α,β-unsaturated systems towards nucleophilic attack, facilitating highly enantioselective transformations.

Detailed Research Findings from Analogous Systems:

While specific data for this compound is scarce, extensive research on similar α,β-unsaturated esters provides a strong predictive framework for its behavior. Studies on compounds like tert-butyl cinnamate (B1238496) and other acrylates have demonstrated the efficacy of various catalytic systems.

For instance, copper hydride (CuH) catalysis, in conjunction with chiral bisphosphine ligands, has been successfully used for the enantioselective hydroamination of α,β-unsaturated esters to produce β-amino acid derivatives. nih.gov The choice of ligand is crucial and can even reverse the expected regioselectivity of the hydrocupration, allowing for the synthesis of either α- or β-amino products. nih.gov

Similarly, organocatalysts, such as chiral amidines and bifunctional double hydrogen bond donors, have been developed for the asymmetric synthesis of β-amino acid derivatives from related precursors. wustl.edu These catalysts operate through mechanisms that involve the formation of chiral intermediates, guiding the approach of the nucleophile to one face of the molecule over the other.

The table below summarizes representative results from asymmetric conjugate additions to analogous α,β-unsaturated systems, illustrating the potential for achieving high stereoselectivity.

Catalyst/MethodologySubstrate TypeNucleophileDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Chiral Guanidine CatalystSulfamate-tethered olefinIntramolecular aza-MichaelNot ApplicableHigh
Copper(I)/Chiral PhosphineN-Enoyl OxazolidinoneGrignard Reagents70-96% deHigh
Proline Derivativesα,β-Unsaturated AldehydesKetonesHighUp to 98%
Bifunctional SquaramideIminochromenesPhosphitesNot ApplicableUp to 98%

This table is illustrative and based on reactions of analogous compounds, not this compound itself, due to a lack of specific data in the search results.

The successful application of these methodologies to a wide range of α,β-unsaturated systems strongly suggests that this compound could be a viable substrate for similar stereoselective and asymmetric transformations. Future research in this area would likely focus on adapting these existing catalytic systems to this specific compound, optimizing reaction conditions to achieve high yields and stereoselectivities, and thereby unlocking its potential as a building block for complex, chiral molecules.

Applications of Methyl 4 Aminobut 2 Enoate;hydrochloride in Advanced Chemical Synthesis and Materials Science Strictly Excluding Clinical, Dosage, Safety, and Human Trial Applications

Methyl 4-aminobut-2-enoate;hydrochloride as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly for constructing more complex molecular architectures. evitachem.com Its classification as an amino acid derivative, combined with the presence of a reactive double bond, makes it a highly versatile precursor for a range of organic compounds. evitachem.com The compound's utility stems from its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, which allows for the targeted modification of its structure. evitachem.com

The inherent reactivity of its functional groups—the primary amine and the methyl ester—allows for its incorporation into a wide array of molecular frameworks. The primary amine can act as a nucleophile or be protected and modified, while the α,β-unsaturated ester can undergo conjugate additions, cycloadditions, and other transformations.

Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry and materials science, with a significant percentage of pharmaceuticals containing such scaffolds. mdpi.com The synthesis of these cyclic systems often relies on the use of multifunctional building blocks that can undergo intramolecular cyclization or participate in multicomponent reactions. While direct literature detailing the use of this compound for the synthesis of specific heterocyclic systems is not extensively available, its structure suggests its potential as a precursor to several classes of nitrogen-containing heterocycles.

For instance, the bifunctional nature of the molecule makes it a suitable candidate for the synthesis of lactams (cyclic amides) through intramolecular cyclization, or for the construction of substituted pyrrolidines and piperidines, which are common motifs in biologically active compounds. whiterose.ac.ukgoogle.com The general strategies for synthesizing nitrogen heterocycles often involve the reaction of amino-alkynes or other amino-containing precursors with carbonyl compounds or other electrophiles, sometimes mediated by transition metal catalysts. nih.gov Given its structure, this compound could potentially be utilized in similar synthetic strategies.

Table 1: Potential Heterocyclic Scaffolds from this compound

Heterocyclic System Potential Synthetic Pathway
Pyrrolidinones (Lactams) Intramolecular cyclization
Substituted Piperidines Intermolecular reaction followed by cyclization
Pyridines Condensation with 1,3-dicarbonyl compounds

The demand for enantiomerically pure compounds in various fields has driven the development of asymmetric synthesis methodologies. iupac.org Chiral building blocks are essential for the construction of complex, stereochemically defined molecules. This compound, while not chiral itself, possesses prochiral centers and functional groups that can be subjected to stereoselective transformations.

The synthesis of chiral amines and alcohols is a significant area of research, with biocatalytic methods and asymmetric catalysis being prominent approaches. nih.govwiley.com For example, the asymmetric reduction of a ketone or the enantioselective addition to an imine can yield chiral products with high enantiomeric excess. While specific examples of the use of this compound in asymmetric synthesis are not widely reported, its functional groups make it a plausible substrate for such reactions. The amino group could be transformed into an imine, which could then undergo asymmetric reduction. Alternatively, the double bond could be a handle for asymmetric dihydroxylation or other stereoselective additions. The development of such synthetic routes would enable the use of this compound as a precursor to complex chiral scaffolds and advanced organic intermediates. nih.gov

Role in Catalyst Design and Development

The design and development of novel catalysts are crucial for advancing chemical synthesis. The ability of a molecule to act as a ligand for a metal center or to participate in an organocatalytic cycle can lead to new and efficient chemical transformations.

Transition metal catalysis is a powerful tool in organic synthesis. The ligands that coordinate to the metal center play a critical role in determining the catalyst's reactivity and selectivity. Molecules containing heteroatoms with lone pairs of electrons, such as nitrogen and oxygen, can act as ligands. This compound possesses both a primary amine and a carbonyl oxygen, which could potentially coordinate with a transition metal.

While there is no direct evidence in the reviewed literature of this specific compound being used as a ligand precursor, related compounds have been utilized in transition metal-catalyzed reactions. For instance, a related precursor, methyl 4-N-phthalimidobut-2-ynoate, is used in a synthesis that involves a homogeneous catalyst, tris(triphenylphosphine)rhodium(I) chloride. evitachem.com This suggests that with appropriate modification, the amino group of methyl 4-aminobut-2-enoate could be used to create novel ligands for transition metal catalysis.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major area of chemical research. Amines and their derivatives are a prominent class of organocatalysts, often acting as Lewis bases or forming enamines or iminium ions as reactive intermediates.

Based on the available search results, there is currently limited information on the direct application of this compound in organocatalytic systems. However, its primary amine functionality suggests a potential for its use in reactions that are catalyzed by primary amines, such as aldol (B89426) or Michael reactions. Further research would be needed to explore this potential application.

Utilization in Polymer Chemistry and Material Modification (if relevant)

The development of new polymers and functional materials is a key area of materials science. Monomers with specific functional groups can be polymerized to create materials with desired properties. While some nitrogen-containing heterocyclic compounds have found applications in the polymer and plastics industries, the role of this compound in this field is not well-documented in the public domain. nih.gov

Its bifunctional nature could theoretically allow it to act as a monomer in step-growth polymerization, for example, through the formation of polyamides. The double bond also presents the possibility of its use in addition polymerization. However, based on the conducted searches, there is no significant body of research to support its use in polymer chemistry or material modification at this time.

Table 2: Summary of Compound Properties and Potential Applications

Property Description Potential Application
Molecular Formula C₅H₁₀ClNO₂ -
Molecular Weight 151.59 g/mol -
Functional Groups Primary amine, α,β-unsaturated ester Building block in organic synthesis
Reactivity Can undergo oxidation, reduction, substitution, cyclization Synthesis of heterocycles, chiral scaffolds
Potential Ligand Sites Nitrogen and oxygen atoms Precursor for transition metal catalyst ligands

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 4-N-phthalimidobut-2-ynoate
Tris(triphenylphosphine)rhodium(I) chloride
Lactams
Pyrrolidines
Piperidines
Pyridines
Aldehydes
Carbonyl compounds
1,3-dicarbonyl compounds
Polyamides
Imines
Enamines

Monomer for Specialty Polymers

The unique structure of this compound, containing both an amine and a polymerizable ester group, positions it as a candidate monomer for the synthesis of specialty polymers such as polyamides and polyester (B1180765) amides. These polymers are of significant interest due to their potential for tailored properties and functionalities.

Polyester amides (PEAs), for instance, merge the beneficial characteristics of both polyesters and polyamides. The ester linkages contribute to biodegradability, while the amide groups provide thermal stability and mechanical strength through hydrogen bonding. researchgate.netupc.edu The incorporation of monomers derived from amino acids, like methyl 4-aminobut-2-enoate, can introduce additional functionalities and enhance biocompatibility in the resulting polymer. researchgate.net

The synthesis of such polymers can be achieved through various polycondensation techniques. For example, solution polycondensation can be carried out under mild conditions, often at room temperature, by activating the carboxylic acid groups of a diacid monomer to react with the amine groups of a diamine monomer. researchgate.net While direct polymerization of this compound can be challenging due to the presence of both reactive groups in one molecule, it can be derivatized or used in copolymerizations to create functional polymers.

The general scheme for the synthesis of a polyester amide using a diacid, a diol, and an amino acid-derived monomer is presented below:

Scheme 1: General representation of polyester amide synthesis.

The properties of the resulting polymers can be finely tuned by the choice of co-monomers and the polymerization conditions. For instance, the incorporation of unsaturated monomers can allow for post-polymerization modification or cross-linking to further enhance the material's properties. Research into the polymerization of similar unsaturated amino esters suggests the potential for creating novel materials with controlled architectures and functionalities. researchgate.net

Table 1: Potential Polymer Architectures Incorporating Aminobutenoate Moieties

Polymer TypePotential MonomersKey PropertiesPotential Non-Clinical Applications
Polyester AmideDiacid, Diol, Methyl 4-aminobut-2-enoateTunable mechanical strength, biodegradabilitySpecialty plastics, advanced packaging materials
PolyamideDicarboxylic acid, Methyl 4-aminobut-2-enoate (as a diamine precursor)High thermal stability, good mechanical propertiesEngineering thermoplastics, high-performance fibers
Functional PolyacrylatesAcrylate (B77674) co-monomers, Methyl 4-aminobut-2-enoateReactive side chains for further modificationAdhesives, functional coatings

Surface Modification and Coating Applications

The reactivity of the amine and ester functional groups in this compound makes it a suitable candidate for the surface modification of various materials and as a component in the formulation of specialty coatings. The ability to alter the surface chemistry of a substrate is crucial in many technological areas, including adhesion, biocompatibility (in non-clinical contexts), and anti-fouling applications.

The amine group can readily participate in reactions to form covalent bonds with surfaces containing complementary functional groups, such as carboxylic acids, epoxides, or isocyanates. This allows for the grafting of the molecule onto a surface, thereby introducing its other functionalities. For example, the ester group could then be used for further reactions or to influence the surface energy and wettability of the material.

While direct research on the use of this compound for surface modification is limited, the principles of surface functionalization using amino acids and their esters are well-established. These molecules have been used to modify the surfaces of metals, polymers, and inorganic nanoparticles to impart specific properties.

In the context of coatings, this compound could be incorporated as a reactive component in resin formulations. For instance, it could be used as a cross-linking agent or as an additive to enhance adhesion to substrates. The unsaturation in the molecule's backbone could also participate in polymerization reactions, such as those initiated by UV light or heat, to form a durable coating.

Other Specialized Chemical Applications (excluding biological and pharmaceutical development for human use)

Beyond its potential in polymer synthesis and surface modification, this compound serves as a valuable intermediate in various specialized chemical syntheses, strictly for non-pharmaceutical and non-biological applications for human use. Its bifunctionality and inherent reactivity allow for its use in the construction of more complex molecules for materials science and agrochemical research. evitachem.com

The compound can undergo a variety of chemical transformations:

Oxidation: The double bond and the amino group are susceptible to oxidation, which can be utilized to synthesize various derivatives. evitachem.com

Reduction: The ester group can be reduced to an alcohol, and the double bond can be hydrogenated, leading to saturated amino alcohols. evitachem.com

Substitution: The amino group can act as a nucleophile in substitution reactions with alkyl or acyl halides to introduce different functional groups. evitachem.com

One area of application is in the synthesis of heterocyclic compounds. The combination of the amine and the unsaturated ester functionality provides a scaffold for cyclization reactions to form various ring structures. These heterocyclic motifs are important in the development of novel materials with specific electronic or optical properties.

Furthermore, its role as a precursor in the synthesis of agrochemicals has been noted. evitachem.com The structural features of this compound can be incorporated into larger molecules designed to have specific activities in agricultural applications, such as plant growth regulators or pesticides.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Aminobut 2 Enoate;hydrochloride Excluding Analysis in Biological Matrices for Clinical Purposes

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds and chemical intermediates. For Methyl 4-aminobut-2-enoate;hydrochloride, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are invaluable for separation and assessing purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a primary technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A typical method development would involve reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development: A suitable HPLC method would likely employ a C18 column. Due to the polar nature of the amino group and the hydrochloride salt, an aqueous mobile phase with an organic modifier would be appropriate. The addition of a buffer is necessary to ensure consistent ionization of the amine and any residual carboxylic acid impurities, thereby achieving reproducible retention times. Detection is typically performed using a UV detector, as the molecule contains a chromophore.

Validation: Method validation would be performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. While specific validated methods for this compound are not widely published, a hypothetical validation summary is presented in Table 1.

Table 1: Exemplary HPLC Method Validation Summary

Validation ParameterExemplary Result
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte.
Linearity (r²) > 0.999 for a concentration range of 1-100 µg/mL.
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) Repeatability: < 1.0%; Intermediate Precision: < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a primary amine. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound. A common approach for amino esters is N-acylation.

Derivatization: The primary amino group can be derivatized with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) to form the N-trifluoroacetyl derivative. This derivative is significantly more volatile and suitable for GC analysis. The reaction is typically rapid and can be performed in a suitable solvent prior to injection.

GC Conditions: A hypothetical GC method for the N-TFA derivative would utilize a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) would provide excellent sensitivity. Table 2 outlines potential GC parameters for such an analysis.

Table 2: Proposed GC Parameters for N-TFA Derivative

ParameterProposed Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

TLC is a simple, rapid, and cost-effective technique, ideal for monitoring the progress of chemical reactions, such as the synthesis of this compound, or for rapid screening of sample purity.

Methodology: A silica (B1680970) gel plate would serve as the stationary phase. The choice of the mobile phase is critical to achieve good separation between the starting materials, the product, and any by-products. A common issue with amino esters on silica gel is the potential for hydrolysis, especially with acidic mobile phases. chromforum.org Therefore, a mobile phase system containing a mixture of a polar organic solvent, a less polar solvent, and a small amount of a base (like triethylamine) to suppress the ionization of the amine and reduce tailing is often preferred. Visualization can be achieved using a UV lamp (if the compounds are UV active) or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot.

Table 3: Hypothetical TLC System and Rf Values

CompoundMobile Phase SystemHypothetical Rf Value
Starting Material (e.g., a protected amine)Dichloromethane:Methanol (B129727) (9:1)0.8
This compoundDichloromethane:Methanol:Triethylamine (85:14:1)0.4
By-product (e.g., corresponding acid)Dichloromethane:Methanol:Triethylamine (85:14:1)0.1

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide a powerful tool for both qualitative and quantitative analysis, offering structural information alongside chromatographic separation.

GC-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. For this compound, this would be applied to its volatile derivative (e.g., the N-TFA derivative as discussed in 7.1.2). GC-MS analysis would not only confirm the identity of the main peak but also help in identifying impurities.

Mass Spectral Analysis: The mass spectrum of the derivatized compound would show a molecular ion peak (or a related ion if the molecular ion is unstable) and characteristic fragmentation patterns. These patterns arise from the cleavage of specific bonds within the molecule and are invaluable for structural elucidation.

Table 4: Predicted GC-MS Fragmentation Data for N-TFA Derivative

m/z (mass-to-charge ratio)Proposed Fragment Identity
[M]+Molecular Ion
[M - OCH3]+Loss of the methoxy (B1213986) group from the ester
[M - COOCH3]+Loss of the carbomethoxy group
[CF3CO]+Trifluoroacetyl cation

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that is well-suited for the direct analysis of polar and thermally labile compounds like this compound, without the need for derivatization.

Methodology: The HPLC conditions would be similar to those described in section 7.1.1. The eluent from the HPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is ideal for polar molecules. The analysis can be performed in full scan mode to obtain mass spectra of all eluting peaks or in selected ion monitoring (SIM) mode for targeted quantification.

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often employed. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and one or more specific product ions are monitored. This is known as Multiple Reaction Monitoring (MRM) and is the gold standard for quantification in complex matrices.

Table 5: Proposed LC-MS/MS (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methyl 4-aminobut-2-enoate[M+H]+ (e.g., 116.07)Fragment 1 (e.g., loss of H2O)15
Fragment 2 (e.g., loss of CH3OH)20

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These improvements are primarily due to the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. For the analysis of polar and often reactive compounds like this compound, UPLC provides a powerful tool for achieving accurate and precise quantification.

While specific, publicly available UPLC methods for the routine analysis of this compound are not extensively detailed in the literature, its structural similarity to amino acids suggests that established UPLC methodologies for amino acid analysis are highly applicable. waters.comamericanlaboratory.com Several chemical suppliers indicate the availability of UPLC data for this compound, confirming its amenability to this technique. bldpharm.com

A common strategy for the UPLC analysis of amino acids and related compounds involves pre-column derivatization. waters.comamericanlaboratory.com This process chemically modifies the analyte to enhance its chromatographic retention and/or detection properties. A widely used derivatization chemistry is the AccQ•Tag method, which utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) to react with primary and secondary amines. The resulting derivatives are stable and can be separated with high efficiency on a reversed-phase UPLC column. waters.com

A typical UPLC system for the analysis of derivatized this compound would consist of a binary or quaternary solvent manager, a sample manager with temperature control, a column heater, and a photodiode array (PDA) or a mass spectrometric detector. The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent, such as acetonitrile. nih.gov

The following table outlines a general UPLC method that could be adapted for the analysis of this compound, based on established amino acid analysis protocols. nih.gov

Table 1: General UPLC Method Parameters for Amino Acid-like Compounds

ParameterTypical Conditions
Column Reversed-phase C18 or similar, < 2 µm particle size
Mobile Phase A Aqueous buffer (e.g., acetate (B1210297), phosphate, or formate)
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for separation of the analyte from impurities
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30 - 50 °C
Injection Volume 1 - 5 µL
Detector PDA (UV detection) or Mass Spectrometer (MS)
Derivatization Reagent AccQ•Tag, Dansyl Chloride, or similar

The enhanced resolution of UPLC is particularly beneficial for separating the target compound from structurally similar impurities, which is a critical aspect of purity profiling. americanlaboratory.com

Electrochemical and Spectrophotometric Quantification Methods (if applicable)

While chromatographic techniques like UPLC are often preferred for their specificity, electrochemical and spectrophotometric methods can offer alternative or complementary approaches for the quantification of this compound, particularly in quality control settings where speed and simplicity may be advantageous.

Electrochemical Quantification:

The electrochemical activity of this compound is primarily associated with its α,β-unsaturated ester functionality. α,β-Unsaturated carbonyl compounds can undergo electrochemical reduction at a dropping mercury electrode or other suitable working electrodes. acs.orgcapes.gov.br The reduction typically involves the carbon-carbon double bond. The exact mechanism and the potential at which reduction occurs would depend on the specific conditions of the analysis, such as the pH of the supporting electrolyte and the electrode material.

Cyclic voltammetry could be employed to study the redox behavior of the compound and to determine the optimal potential for quantitative analysis using techniques like differential pulse voltammetry or square-wave voltammetry, which offer enhanced sensitivity. While specific studies on the electrochemical quantification of this compound are not prominent in the literature, the known reactivity of α,β-unsaturated systems suggests this is a feasible approach. acs.org

Spectrophotometric Quantification:

Spectrophotometric methods for the quantification of this compound can be based on reactions targeting its primary amine group or its α,β-unsaturated system.

Methods based on the Primary Amine Group: The primary amine group can react with various chromogenic reagents to produce a colored product that can be quantified using a UV-Vis spectrophotometer. A classic example is the reaction with ninhydrin, which reacts with primary amines to form a deep purple-colored compound known as Ruhemann's purple, typically exhibiting maximum absorbance around 570 nm. orientjchem.org Another approach involves reaction with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form a fluorescent adduct. Alternatively, a method based on the reaction with acetone (B3395972) to form a Schiff base, which then complexes with sodium nitroprusside to produce a colored species, has been described for aliphatic primary amines. researchgate.net

Methods based on the α,β-Unsaturated System: The α,β-unsaturated ester itself possesses a chromophore that absorbs in the UV region. nih.govwikipedia.org Direct UV spectrophotometry could be a simple, albeit less specific, method for quantification. The absorbance would be measured at the wavelength of maximum absorption (λmax). However, this approach is susceptible to interference from any impurities that also absorb in the same region. The formation of charge-transfer complexes with suitable electron donors could also be explored to enhance sensitivity and specificity.

The following table summarizes potential spectrophotometric methods.

Table 2: Potential Spectrophotometric Quantification Methods

MethodTarget Functional GroupPrincipleTypical Wavelength
Ninhydrin Reaction Primary AmineFormation of Ruhemann's purple~570 nm
OPA Reaction Primary AmineFormation of a fluorescent isoindole derivativeExcitation/Emission dependent
Sodium Nitroprusside Reaction Primary AmineFormation of a colored complex after reaction with acetone~550 nm
Direct UV Absorbance α,β-Unsaturated EsterInherent UV absorbance of the conjugated systemUV region (λmax to be determined)

Purity Profiling and Identification of Synthetic Impurities

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. Purity profiling involves the identification and quantification of all impurities present in the substance. For this compound, impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final product.

The primary industrial synthesis of this compound involves the reaction of methyl acrylate (B77674) with ammonia (B1221849), followed by treatment with hydrochloric acid to form the hydrochloride salt. evitachem.com Based on this synthetic route, a number of potential impurities can be anticipated.

Potential Synthetic Impurities:

Starting Materials: Unreacted methyl acrylate and residual ammonia could be present in the final product.

By-products:

Michael Addition Adduct: The product, Methyl 4-aminobut-2-enoate, still contains a reactive amine group that can undergo a Michael addition with another molecule of the starting material, methyl acrylate. This would lead to the formation of a di-adduct impurity.

Polymerization Products: α,β-Unsaturated esters are known to be susceptible to polymerization. wikipedia.org Oligomeric or polymeric materials could be formed under certain reaction conditions.

Isomers: Although the (E)-isomer is typically the desired product, the presence of the (Z)-isomer is a possibility and would need to be controlled.

Intermediates: Incomplete reaction could lead to the presence of the free base, Methyl 4-aminobut-2-enoate, in the final hydrochloride salt.

The following table details the potential impurities and their likely origin.

Table 3: Potential Synthetic Impurities of this compound

Impurity NameStructurePotential Origin
Methyl AcrylateCH2=CHCOOCH3Unreacted starting material
AmmoniaNH3Unreacted starting material
Methyl 4-aminobut-2-enoate (free base)H2NCH2CH=CHCOOCH3Incomplete conversion to the hydrochloride salt
Methyl 3-(methoxycarbonylmethylamino)propanoateCH3OOCCH2CH2NHCH2CH=CHCOOCH3By-product (Michael addition of product with methyl acrylate)
(Z)-Methyl 4-aminobut-2-enoate(structure of Z-isomer)Isomeric impurity
Oligomers/Polymers-[CH(COOCH3)-CH(CH2NH2)]n-Polymerization of the starting material or product

Analytical techniques such as UPLC, particularly when coupled with mass spectrometry (UPLC-MS), are indispensable for the separation and identification of these potential impurities. The high resolution of UPLC allows for the separation of closely related compounds, while MS provides molecular weight and fragmentation data that are crucial for structural elucidation.

Synthesis and Characterization of Derivatives and Analogues of Methyl 4 Aminobut 2 Enoate;hydrochloride

Systematic Modification of the Ester Moiety

The ester group of methyl 4-aminobut-2-enoate is a prime target for modification, primarily through transesterification reactions. This process allows for the introduction of a wide variety of alcoholic substructures, thereby altering the steric and electronic properties of the molecule.

Transesterification of β-amino esters can be catalyzed by both acids and bases, or achieved under neutral conditions using specific catalysts. For instance, lipase-catalyzed transesterification offers a mild and selective method for this transformation. The reaction involves the conversion of the methyl ester to other alkyl or aryl esters by reaction with the corresponding alcohol. For example, reacting methyl 4-aminobut-2-enoate with ethanol (B145695) in the presence of a suitable catalyst would yield ethyl 4-aminobut-2-enoate. nih.gov The general scheme for this transformation is depicted below:

Scheme 1: Transesterification of Methyl 4-aminobut-2-enoate

The equilibrium of the reaction can be shifted towards the product by using an excess of the reactant alcohol (R-OH) or by removing the methanol (B129727) byproduct. The choice of catalyst and reaction conditions is crucial to avoid side reactions, such as polymerization or addition to the alkene.

A variety of alcohols can be employed in this transformation, leading to a library of analogues with tailored hydrophobicity, and potential for further functionalization.

Table 1: Examples of Ester Analogues of 4-aminobut-2-enoic acid

Ester Group (R)Compound NameSynthetic MethodNoteworthy Chemical Property
-CH₂CH₃Ethyl 4-aminobut-2-enoateLipase-catalyzed transesterificationIncreased lipophilicity compared to the methyl ester. nih.gov
-CH(CH₃)₂Isopropyl 4-aminobut-2-enoateAcid-catalyzed transesterificationSterically more hindered ester group.
-CH₂C₆H₅Benzyl 4-aminobut-2-enoateTransesterification using a boronic acid catalystIntroduces an aromatic moiety, potential for π-π stacking interactions.

Derivatization of the Amino Group

The primary amino group in methyl 4-aminobut-2-enoate;hydrochloride is a nucleophilic center that can be readily derivatized through various reactions, including N-acylation and N-alkylation. These modifications introduce a wide array of functional groups, significantly expanding the chemical space of accessible analogues.

N-Acylation: The amino group can be acylated using acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. scielo.org.mx This reaction leads to the formation of N-acyl derivatives, introducing amide functionalities. The choice of the acylating agent determines the nature of the substituent R' group. To prevent side reactions at the ester or alkene, the amino group is often protected prior to acylation. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be selectively removed after the desired modification. wikipedia.org

Scheme 2: N-Acylation of Methyl 4-aminobut-2-enoate

N-Alkylation: N-alkylation of the amino group can be achieved by reacting methyl 4-aminobut-2-enoate with alkyl halides. monash.edu This reaction introduces alkyl substituents on the nitrogen atom. Similar to N-acylation, protection of the amino group can be employed to control the degree of alkylation and avoid the formation of mixtures of mono- and di-alkylated products. Reductive amination provides an alternative route for N-alkylation, involving the reaction of the amino ester with an aldehyde or ketone in the presence of a reducing agent. monash.edu

Table 2: Examples of N-Substituted Derivatives of Methyl 4-aminobut-2-enoate

SubstituentDerivative TypeSynthetic MethodKey Chemical Feature
-COCH₃N-AcetylAcylation with acetyl chlorideIntroduction of an amide bond.
-COC₆H₅N-BenzoylAcylation with benzoyl chlorideIncorporation of an aromatic amide. scielo.org.mx
-CH₃N-MethylN-alkylation with methyl iodideIncreased basicity of the nitrogen atom. monash.edu
-CH₂C₆H₅N-BenzylReductive amination with benzaldehydeIntroduction of a bulky, aromatic substituent.

Alterations to the Alkene Moiety and Carbon Chain

The carbon-carbon double bond and the four-carbon chain of methyl 4-aminobut-2-enoate present further opportunities for structural diversification.

Reactions of the Alkene Moiety: The alkene can participate in a variety of addition and cycloaddition reactions. For instance, dihydroxylation of the double bond using reagents like osmium tetroxide would yield the corresponding diol. Halogenation reactions can introduce dihalides across the double bond. Furthermore, the conjugated system can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic structures. wikipedia.org The electron-withdrawing nature of the ester group makes the alkene susceptible to Michael additions, although this can be a competing pathway during the initial synthesis from methyl acrylate (B77674). evitachem.com

Modifications to the Carbon Chain: The carbon backbone can be altered through various synthetic strategies. For example, the synthesis of 4-aryl-4-oxobut-2-enoic acid derivatives has been reported, which involves the introduction of an aryl group at the C4 position. nih.gov This significantly alters the steric and electronic properties of the molecule. Another approach involves the synthesis of analogues with substituents on the carbon chain, for instance, at the C2 or C3 positions. This can be achieved by starting from appropriately substituted precursors.

Table 3: Examples of Analogues with Modified Alkene and Carbon Chain

ModificationAnalogue TypeSynthetic ApproachResulting Structural Feature
Dihydroxylation4-amino-2,3-dihydroxybutanoateReaction with OsO₄Introduction of two hydroxyl groups.
Diels-Alder ReactionCyclic adductsReaction with a diene (e.g., cyclopentadiene)Formation of a bicyclic system. wikipedia.org
Aryl substitution at C44-Aryl-4-oxobut-2-enoatesStarting from aryl precursorsIncorporation of an aryl ketone functionality. nih.gov

Structure-Reactivity Relationships and Their Theoretical Underpinnings (excluding biological activity)

The chemical reactivity of methyl 4-aminobut-2-enoate and its derivatives is intrinsically linked to their molecular structure. The interplay between the amino group, the ester functionality, and the alkene moiety governs their behavior in chemical reactions.

The presence of the α,β-unsaturated system makes the molecule susceptible to both nucleophilic and electrophilic attack. The electron-withdrawing ester group polarizes the double bond, making the β-carbon electrophilic and prone to Michael addition. Conversely, the amino group is a nucleophilic center. The reactivity of these sites can be modulated by the introduction of different substituents. For example, acylation of the amino group reduces its nucleophilicity and introduces an amide bond which can influence the conformation of the molecule.

The stability of the molecule is also a key aspect of its reactivity. The free base of methyl 4-aminobut-2-enoate is known to be unstable and can undergo dimerization. The hydrochloride salt provides greater stability for storage and handling.

Design Principles for Novel Analogues with Targeted Chemical Properties

The design of novel analogues of methyl 4-aminobut-2-enoate with specific chemical properties is guided by a systematic understanding of the structure-reactivity relationships discussed previously. By strategically modifying the core scaffold, it is possible to fine-tune properties such as reactivity, stability, and solubility.

For instance, to enhance the electrophilicity of the β-carbon for Michael addition reactions, electron-withdrawing groups can be introduced on the ester or as N-acyl substituents. Conversely, to increase the nucleophilicity of the amino group, N-alkylation can be performed.

The design of analogues with specific conformational preferences can be achieved by introducing bulky groups or by creating cyclic structures through reactions involving the alkene moiety. For example, the synthesis of conformationally restricted analogues can be achieved through cycloaddition reactions.

The principles of physical organic chemistry, such as Hammett relationships, can be applied to quantitatively predict the effect of substituents on the reactivity of the molecule. Computational modeling can also be employed to predict the electronic properties and three-dimensional structures of novel analogues, aiding in their rational design. By combining these theoretical approaches with synthetic exploration, a diverse library of methyl 4-aminobut-2-enoate analogues with a wide range of chemical properties can be generated for various applications in chemical synthesis and materials science.

Future Research Directions and Overcoming Challenges in Methyl 4 Aminobut 2 Enoate;hydrochloride Chemistry

Exploration of Undiscovered Synthetic Pathways and Transformational Reactions

The current synthetic repertoire for Methyl 4-aminobut-2-enoate hydrochloride is effective but leaves room for exploration into novel chemical behaviors. The molecule possesses an amino group, an ester, and a reactive double bond, making it a versatile synthon. evitachem.com Known transformations include oxidation to yield carboxylic acids, reduction of the ester to an alcohol, and nucleophilic substitution at the amino group. evitachem.com Future research could pivot towards less-explored reactions. Investigations into its potential as a diene or dienophile in cycloaddition reactions, such as Diels-Alder, could unlock new heterocyclic scaffolds. Furthermore, harnessing enzymatic or chemo-enzymatic transformations could offer pathways to highly stereoselective derivatives that are difficult to access through traditional chemistry.

The mechanism of its primary synthesis, involving a Michael-type addition followed by protonation, is understood to favor the E-enamine hydrochloride configuration via a resonance-stabilized iminium ion. evitachem.com A deeper mechanistic investigation using modern computational tools could uncover subtle energetic details, potentially leading to the discovery of conditions that favor the Z-isomer or other currently inaccessible derivatives.

Development of Highly Efficient and Atom-Economical Processes

The predominant industrial synthesis involves the controlled amination of methyl acrylate (B77674) with ammonia (B1221849). evitachem.com While effective, this process has been the subject of significant optimization to improve efficiency and atom economy. Early iterations of this batch process were hampered by polymerization side reactions, limiting yields. evitachem.com A major advancement has been the use of low-temperature amination (-10°C to 0°C) combined with Lewis acid catalysis (e.g., Lithium Bromide), which enhances regioselectivity and boosts yields to as high as 92% with greater than 98% isomeric purity for the E-isomer. evitachem.com

A more recent innovation is the transition from batch processing to continuous-flow chemistry. evitachem.com This approach mitigates the heat transfer problems associated with the exothermic amination step in large batches, which can cause localized hot spots and promote undesirable polymerization. evitachem.com Continuous-flow protocols drastically reduce synthesis time from approximately 18 hours to under 45 minutes. evitachem.com

Future research should focus on developing even more atom-economical methods. This could include the exploration of novel, recyclable organocatalysts or enzymatic processes to replace Lewis acids. Alternative synthetic routes that avoid protective group chemistry, such as the use of protected aminating agents like benzylamine (B48309) followed by hydrogenation, are generally less atom-economical and add process steps, making them less viable for large-scale production. evitachem.com

Table 1: Comparison of Synthetic Process Optimizations for Methyl 4-aminobut-2-enoate;hydrochloride

Parameter Standard Batch Conditions Optimized Batch Conditions Continuous-Flow Conditions
Temperature 40-60°C evitachem.com -10°C to 0°C evitachem.com 50°C (controlled) evitachem.com
Catalyst None evitachem.com 5-10 mol% LiBr evitachem.com None mentioned
Reaction Time 6-8 hours evitachem.com Not specified ~20 minutes residence time evitachem.com
Typical Yield <60% (historical) evitachem.com 92% evitachem.com >85% conversion evitachem.com
Key Advantage Simple setup High yield and purity evitachem.com Excellent heat control, speed evitachem.com

| Key Disadvantage | Poor heat control, side reactions evitachem.com | Requires catalyst | Higher initial equipment cost |

Integration of this compound in Advanced Chemical Technologies

Methyl 4-aminobut-2-enoate hydrochloride is transitioning from a simple building block to a key component in sophisticated chemical technologies, particularly in biochemistry and drug discovery. Its alias, glycine (B1666218) vinyl methyl ester (GlyVME), highlights its role as an electrophilic "warhead" in activity-based protein profiling (ABPP). scispace.comresearchgate.net In this technology, the compound is attached to probes, such as ubiquitin, to covalently label the active-site cysteine residues of enzymes like deubiquitinating enzymes (DUBs), which are significant targets in cancer research. scispace.comresearchgate.net

A parallel advanced application is in a fragment-based drug discovery technique known as "irreversible tethering". google.com In a patented method, (E)-methyl 4-aminobut-2-enoate is used as a cysteine-reactive electrophile. google.com It is attached to a diverse library of drug-like fragments, creating a set of candidate inhibitor molecules. google.com This library is then screened against proteins containing catalytic or non-catalytic cysteine residues, leading to the discovery of novel inhibitors for previously "undruggable" targets like the HECT E3 ubiquitin ligase Nedd4-1, which is implicated in cancer, Parkinson's disease, and viral budding. google.com

Future integration could see this compound used in the development of novel biomaterials or polymers, where its bifunctionality could be used to create cross-linked hydrogels or functionalized surfaces for cell culture or diagnostic applications. Its role as an intermediate in crafting inhibitors for various biological targets remains a promising area for continued research in medicinal chemistry. evitachem.com

Addressing Challenges in Large-Scale Synthesis and Industrial Applications

The industrial-scale production of Methyl 4-aminobut-2-enoate hydrochloride is complicated by the inherent instability of its free base form and the physical properties of the final salt. evitachem.com The (E)-4-aminobut-2-enoate free base is highly reactive and prone to dimerization at temperatures above -20°C. evitachem.com The hydrochloride salt, while more stable, is hygroscopic and requires careful handling and storage to prevent degradation. evitachem.com

To overcome these hurdles, a multi-faceted approach is employed in industrial settings. Low-temperature processing and handling under an inert atmosphere are critical to manage the reactivity of the free base. evitachem.com The use of degassed, anhydrous solvents, sometimes containing radical inhibitors like BHT, further stabilizes the reactive intermediates. evitachem.com The conversion to the hydrochloride salt is often performed in-situ immediately following the amination step to minimize the lifetime of the unstable free base. evitachem.com For long-term storage, the final hydrochloride product may undergo microencapsulation with materials like cellulose (B213188) derivatives to protect it from atmospheric moisture. evitachem.com Accelerated stability studies show that such stabilized material maintains high purity for up to 24 months, whereas unstabilized salt degrades rapidly. evitachem.com

Table 2: Challenges and Solutions in the Industrial Production of this compound

Challenge Description Industrial Solution(s)
Free Base Instability The conjugated enamine-ester system dimerizes above -20°C. evitachem.com Low-temperature processing (< -10°C), immediate in-situ acidification to the salt form. evitachem.com
Exothermic Reaction The amination reaction releases significant heat, promoting polymerization. evitachem.com Use of continuous-flow reactors for superior heat management. evitachem.com
Atmospheric Reactivity CO₂ and moisture can catalyze the degradation of the free base. evitachem.com Rigorous nitrogen sparging and handling under an inert atmosphere. evitachem.com

| Salt Hygroscopicity | The hydrochloride salt readily absorbs water, leading to degradation. evitachem.com | Microencapsulation with cellulose derivatives for long-term storage. evitachem.com |

Future work will likely focus on process analytical technology (PAT) to monitor and control these parameters in real-time, further optimizing yield and safety on an industrial scale.

Emerging Analytical and Computational Techniques Applicable to this compound

The characterization and analysis of Methyl 4-aminobut-2-enoate hydrochloride and its derivatives rely on standard analytical techniques, but there is significant potential for the application of more advanced methods. Currently, NMR spectroscopy is used routinely to confirm the high stereoselectivity (>98%) of optimized syntheses for the E-isomer. evitachem.com In the context of drug discovery, NMR has also been employed to measure the pseudo-first-order reaction rates of the electrophilic compound with cysteine model compounds like N-acetylcysteine methyl ester. google.com High-performance liquid chromatography (HPLC) is essential for the purification of the highly specialized probes derived from it, while mass spectrometry (MS) is the core readout in screening methods like irreversible tethering. google.compubcompare.ai

Looking forward, the application of computational chemistry, such as Density Functional Theory (DFT), could provide profound insights. DFT studies could be used to model the transition states of the amination reaction to better understand the role of the Lewis acid catalyst in promoting regioselectivity. It could also be used to predict the reactivity of the electrophilic warhead when attached to different fragments, accelerating the rational design of inhibitor libraries. google.com Advanced 2D NMR techniques could be applied to determine the precise structure of reaction byproducts or the conformation of the molecule when bound to a biological target. The combination of these advanced analytical and computational tools will be instrumental in unlocking the full potential of Methyl 4-aminobut-2-enoate hydrochloride in next-generation chemical applications.

Conclusion

Synthesis of Key Research Accomplishments for Methyl 4-aminobut-2-enoate;hydrochloride

The primary synthesis of methyl 4-aminobut-2-enoate hydrochloride involves the reaction of methyl acrylate (B77674) with ammonia (B1221849), followed by treatment with hydrochloric acid to form the hydrochloride salt. evitachem.com This method is a type of Michael addition, where ammonia acts as a nucleophile attacking the β-carbon of the α,β-unsaturated ester, methyl acrylate. evitachem.com The resulting β-amino ester is then protonated with hydrochloric acid to yield the final product. evitachem.com

Industrial production methods have focused on optimizing this process for both yield and purity. evitachem.com Key parameters that are carefully controlled include temperature, pressure, and pH. evitachem.com The free base form of the compound, (E)-4-aminobut-2-enoate, can be unstable, necessitating in-situ conversion to the more stable hydrochloride salt. evitachem.com

Broader Impact and Significance of Research on this Chemical Compound

Methyl 4-aminobut-2-enoate hydrochloride is a significant research chemical primarily due to its role as a precursor in the synthesis of various bioactive molecules. evitachem.com Its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes it a key starting material for creating conformationally restricted GABA analogs. evitachem.com These analogs are crucial tools in neuroscience research for studying the structure-activity relationships of GABA receptors and transporters. researchgate.net

The chemical's versatility is further highlighted by its application as an intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com The presence of multiple reactive sites—the amino group, the ester, and the double bond—allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. evitachem.com

Future Outlook for this compound in Fundamental and Applied Chemical Sciences

The future of methyl 4-aminobut-2-enoate hydrochloride in chemical sciences appears promising. In fundamental research, it will likely continue to be a valuable tool for designing and synthesizing novel probes to investigate biological systems, particularly in the field of neurochemistry. The development of new synthetic methodologies involving this compound could lead to more efficient and stereoselective routes to complex target molecules.

In applied sciences, the demand for this compound as a building block for new pharmaceuticals is expected to persist. As our understanding of disease pathways deepens, the ability to create customized molecules with specific biological activities is paramount. The versatile nature of methyl 4-aminobut-2-enoate hydrochloride makes it an attractive starting point for the discovery of new therapeutic agents. Further research may also explore its potential in the development of new agrochemicals and materials.

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